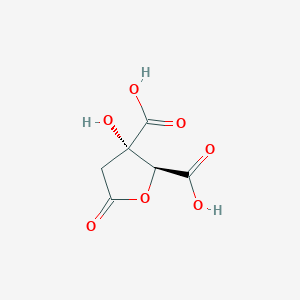(-)-Hydroxycitric acid lactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Inhibition of Fat Synthesis:
A proposed mechanism for HCA-L's weight loss effect involves its ability to inhibit the enzyme ATP-citrate lyase []. This enzyme plays a crucial role in converting citrate, a molecule produced during carbohydrate metabolism, into acetyl-CoA, a precursor for fatty acid synthesis. By inhibiting ATP-citrate lyase, HCA-L may theoretically limit the body's ability to store excess calories as fat [].
Appetite Suppression:
Some studies suggest that HCA-L may influence appetite by increasing serotonin levels in the brain []. Serotonin is a neurotransmitter associated with feelings of satiety and well-being. Increased serotonin levels could potentially lead to reduced hunger and calorie intake [].
Other Potential Mechanisms:
Further research explores other possible mechanisms for HCA-L's weight management effects. These include inhibiting pancreatic alpha-amylase and intestinal alpha-glucosidase enzymes, which can impact carbohydrate breakdown and absorption [].
In vivo and in vitro Studies:
Animal studies have shown promising results for HCA-L in promoting weight loss []. However, human trials have yielded mixed results, with some studies demonstrating modest weight loss and others showing minimal to no effect []. More robust clinical trials are needed to definitively assess the effectiveness of HCA-L for weight management in humans.
(-)-Hydroxycitric acid lactone is a naturally occurring compound derived from the fruit of Garcinia cambogia, a tropical plant known for its weight-loss properties. This compound is characterized by its unique structure, which includes a lactone ring formed from hydroxycitric acid. The lactone form is believed to be more stable and bioactive compared to its non-lactone counterpart. (-)-Hydroxycitric acid lactone has garnered attention for its potential health benefits, particularly in weight management and metabolic regulation.
HCL's potential weight-loss effect is attributed to its inhibition of ATP-citrate lyase []. By blocking the conversion of citrate to acetyl-CoA, HCL may limit the body's ability to synthesize fat. Additionally, some studies suggest it might increase serotonin levels, potentially leading to reduced appetite [].
Note
The effectiveness of HCL for weight management remains controversial, with some studies showing modest effects and others showing minimal impact.
Potential hazards:
- Gastrointestinal issues: High doses might cause stomach upset or diarrhea.
- Drug interactions: HCL may interact with certain medications, so consulting a healthcare professional before use is crucial.
The chemical behavior of (-)-hydroxycitric acid lactone involves several key reactions:
- Formation of Lactones: The conversion of hydroxycitric acid to its lactone form occurs through dehydration, typically upon heating or in specific solvent conditions .
- Hydrolysis: In aqueous solutions, (-)-hydroxycitric acid lactone can undergo hydrolysis back to hydroxycitric acid, a reaction that has been documented in various studies .
- Salt Formation: The compound can react with metal ions to form various salts, enhancing its solubility and potential applications .
(-)-Hydroxycitric acid lactone exhibits several biological activities:
- Appetite Suppression: Studies have shown that it can reduce appetite and food intake, potentially aiding in weight loss .
- Fat Metabolism: It has been reported to inhibit fatty acid synthesis while promoting fat oxidation, particularly in animal models like broiler chickens .
- Safety Profile: Toxicological studies indicate that (-)-hydroxycitric acid lactone is generally safe at doses up to 1240 mg/kg/day, with no significant mutagenic effects observed .
Several methods exist for synthesizing (-)-hydroxycitric acid lactone:
- Extraction from Natural Sources: The primary method involves extracting the compound from Garcinia cambogia fruit rinds, where it naturally occurs .
- Chemical Synthesis: Laboratory synthesis can be achieved through dehydration reactions of hydroxycitric acid under controlled conditions, often involving specific catalysts or solvents to favor lactone formation .
(-)-Hydroxycitric acid lactone has various applications:
- Dietary Supplements: It is commonly marketed as a weight-loss supplement due to its appetite-suppressing properties.
- Food Industry: The compound is used as a food additive for flavoring and preservation.
- Pharmaceuticals: Its metabolic effects make it a candidate for developing drugs aimed at obesity and metabolic disorders.
Research on interaction studies indicates that (-)-hydroxycitric acid lactone may interact with several metabolic pathways:
- Citrate Metabolism: It influences the tricarboxylic acid cycle by modulating the availability of acetyl-CoA, a crucial substrate for fatty acid synthesis .
- Protein Expression: Studies have identified specific proteins involved in fat metabolism that are upregulated or downregulated in response to (-)-hydroxycitric acid lactone treatment .
Several compounds share structural or functional similarities with (-)-hydroxycitric acid lactone. Here are some notable examples:
| Compound | Structure/Function | Unique Features |
|---|---|---|
| Hydroxycitric Acid | Non-lactone form of the same compound | More reactive; less stable than the lactone form |
| Citric Acid | Precursor and similar structure | Widely used in food; not specifically linked to weight loss |
| Malic Acid | Similar metabolic pathways; found in fruits | Involved in energy production; not directly related to appetite suppression |
| Acetic Acid | Simple carboxylic acid; involved in metabolism | Basic building block for many biochemical processes |
(-)-Hydroxycitric acid lactone stands out due to its specific lactonic structure and its targeted effects on appetite suppression and fat metabolism, differentiating it from other related compounds.








